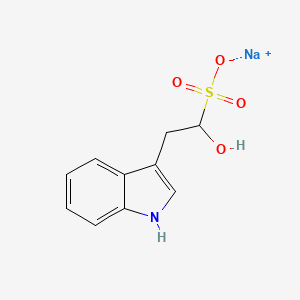
Silicone defoamer - oil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silicone defoamers are chemical agents used to reduce and prevent foam formation in various industrial processes. These compounds are particularly effective due to their unique chemical properties, including low surface tension and hydrophobic characteristics. Silicone defoamers are widely used in industries such as wastewater treatment, paper manufacturing, food processing, and chemical production to enhance process efficiency, improve product quality, and prevent equipment damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silicone defoamers are typically prepared by combining silicone oil with hydrophobic silica. One common method involves the preparation of lyophobic magnetic nanoparticles with a core/shell structure. These nanoparticles are covered with silica and then modified with poly(methylhydrosiloxane). The process involves the use of iron(III) chloride hexahydrate, iron(II) chloride tetrahydrate, and tetraethyl orthosilicate .
Industrial Production Methods: In industrial settings, silicone defoamers are produced by modifying low-hydrogen-content silicone oil through alkali-catalyzed hydrolysis polycondensation. This method ensures the production of high-efficiency organic silicone defoamers . Additionally, grafting polyethers onto polysiloxane segments is a common method for preparing modified silicone defoamers .
Chemical Reactions Analysis
Types of Reactions: Silicone defoamers primarily undergo hydrolysis and polycondensation reactions. These reactions are essential for the modification and stabilization of the silicone compounds.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and an acid or base catalyst.
Polycondensation: Involves the use of alkali catalysts and controlled temperature conditions.
Major Products: The primary products formed from these reactions are modified silicone oils with enhanced defoaming properties. These products are effective in breaking and inhibiting foam in various industrial applications .
Scientific Research Applications
Silicone defoamers have a wide range of scientific research applications:
Chemistry: Used to control foam in chemical reactions, ensuring efficiency and product quality.
Biology: Employed in biotechnological processes to prevent foam formation in bioreactors.
Medicine: Utilized in pharmaceutical manufacturing to control foam during the production of liquid medications.
Industry: Widely used in wastewater treatment, paper manufacturing, food processing, and oil and gas production to enhance process efficiency and prevent equipment damage
Mechanism of Action
Silicone defoamers work by spreading over the surface of foam bubbles, destabilizing them and causing them to collapse. This process prevents the formation of new foam and breaks down existing foam. The mechanism involves the reduction of surface tension and the disruption of the foam structure. The presence of hydrophobic particles within the silicone oil enhances the defoaming action by promoting the rupture of foam films .
Comparison with Similar Compounds
Mineral Oil-Based Defoamers: These defoamers use mineral oil as the continuous phase and are often paired with hydrophobic solids such as silica or wax.
Non-Silicone Defoamers: These include compounds such as fatty alcohols, esters, and other hydrophobic materials.
Uniqueness of Silicone Defoamers: Silicone defoamers are unique due to their low surface tension and hydrophobic characteristics, which allow them to quickly spread over foamy surfaces and disrupt the foam structure. They are effective at low concentrations and provide robust defoaming in various conditions. Additionally, silicone defoamers are chemically inert and do not contaminate the products they are used in .
Properties
CAS No. |
68554-65-4 |
|---|---|
Molecular Formula |
C6-H9-N-O6.3Na |
Synonyms |
Silwet(TM)L-720AP, Polyalkyleneoxide modified polydimethylsiloxane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



